1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)ethan-1-one
Description
The compound 1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)ethan-1-one features a 1,2,4-triazole core substituted with a 4-(trifluoromethoxy)phenyl group at the N1 position and a 4-acetylphenyl group at the C3 position. This structure combines electron-withdrawing (trifluoromethoxy) and aromatic ketone (ethanone) functionalities, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
1311312-88-5 |
|---|---|
Molecular Formula |
C17H12F3N3O2 |
Molecular Weight |
347.29 g/mol |
IUPAC Name |
1-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H12F3N3O2/c1-11(24)12-2-4-13(5-3-12)16-21-10-23(22-16)14-6-8-15(9-7-14)25-17(18,19)20/h2-10H,1H3 |
InChI Key |
KLMBKUWIWGELDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Triazole Isomerism and Substituent Effects
- 1-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethan-1-one (CAS 85862-90-4): This compound shares the ethanone-substituted phenyl group but uses a 1,2,3-triazole instead of 1,2,4-triazole. Molecular weight (187.2 g/mol) is lower than the target compound due to the absence of the trifluoromethoxy group .
- 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (CAS 1271563-43-9): Features a 1,2,3-triazole with a trifluoroethanone group. The trifluoromethyl group enhances lipophilicity compared to the target compound’s trifluoromethoxy substituent, which may improve membrane permeability .
Substituent Variations on the Phenyl Ring
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one (Compound 1h in ) :
Replaces the triazole with a sulfonyl group, increasing polarity. The trifluoromethoxy-phenyl moiety is retained, but the sulfonyl group may reduce metabolic stability compared to triazole-containing analogs .- 4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenol (C1 in ): Substitutes the ethanone group with a phenol.
Hybrid Structures with Additional Functional Groups
- Benzimidazole-Triazole Hybrids (e.g., Compounds 5t–5x in ): These compounds integrate benzimidazole and triazole moieties linked via thioether bridges. For example, 5t includes a 2,4-difluorophenyl-ethanone group, which may enhance antifungal activity.
- Letrozole Analogs (): Letrozole, a 1,2,4-triazole-based aromatase inhibitor, shares the triazole core but incorporates a cyanobenzyl group. The target compound’s trifluoromethoxy and ethanone groups may offer distinct steric and electronic profiles, influencing target selectivity .
Key Data from Comparable Compounds
*Estimated based on structural similarity.
Structural Influence on Activity
- Triazole vs. Benzimidazole : Triazoles are smaller and more rigid, favoring kinase or enzyme inhibition, whereas benzimidazoles may target nucleic acids .
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